molecular formula C90H108O6 B14171204 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene CAS No. 921937-78-2

2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene

Cat. No.: B14171204
CAS No.: 921937-78-2
M. Wt: 1285.8 g/mol
InChI Key: AYFDFVLBZBNECA-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene is a discotic liquid crystal compound characterized by a triphenylene core with six hexyloxy side chains. This structure promotes solubility in organic solvents and enhances the electron density of the triphenylene core. The compound is known for its unique properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of hexyloxy-substituted benzene derivatives. One common method includes the reaction of 2-acetoxy-1-hexyloxybenzene with an oxidizing agent such as ferric chloride (FeCl3) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triphenylene compounds with various functional groups .

Scientific Research Applications

2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene involves its ability to self-assemble into columnar structures due to the discotic nature of the triphenylene core. The hexyloxy side chains enhance solubility and facilitate the formation of ordered phases. These properties enable the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and biological sensing .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
  • 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene

Uniqueness

Compared to similar compounds, 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene exhibits superior solubility and electron density due to the presence of hexyloxy side chains. This enhances its performance in applications such as organic electronics and liquid crystal displays .

Properties

CAS No.

921937-78-2

Molecular Formula

C90H108O6

Molecular Weight

1285.8 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(3-hexoxyphenyl)triphenylene

InChI

InChI=1S/C90H108O6/c1-7-13-19-25-49-91-73-43-31-37-67(55-73)79-61-85-86(62-80(79)68-38-32-44-74(56-68)92-50-26-20-14-8-2)88-64-82(70-40-34-46-76(58-70)94-52-28-22-16-10-4)84(72-42-36-48-78(60-72)96-54-30-24-18-12-6)66-90(88)89-65-83(71-41-35-47-77(59-71)95-53-29-23-17-11-5)81(63-87(85)89)69-39-33-45-75(57-69)93-51-27-21-15-9-3/h31-48,55-66H,7-30,49-54H2,1-6H3

InChI Key

AYFDFVLBZBNECA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC(=CC=C6)OCCCCCC)C7=CC(=CC=C7)OCCCCCC)C8=CC(=CC=C8)OCCCCCC)C9=CC(=CC=C9)OCCCCCC)C1=CC(=CC=C1)OCCCCCC

Origin of Product

United States

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